Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2-carboxylate
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Pyrrolidine is a five-membered ring nitrogen heterocycle, widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .Molecular Structure Analysis
Thiophene has a five-membered ring structure with one sulfur atom . Pyrrolidine also has a five-membered ring structure, but with one nitrogen atom .Chemical Reactions Analysis
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Novel Synthesis Routes and Derivatives
Researchers have explored novel synthesis routes to create diverse chemical structures, including piperidines, pyrrolizidines, indolizidines, and quinolizidines, utilizing similar compounds. These pathways involve conjugate additions, intramolecular acylation, and tautomerization processes, showcasing the flexibility of related chemical frameworks for generating bioactive molecules and potential therapeutic agents (Back & Nakajima, 2000).
Pharmacological Characterization
In pharmacological studies, structurally related compounds have been characterized for their affinity towards various receptors, illustrating their potential in drug discovery. For example, compounds with similar structural motifs have been evaluated as κ-opioid receptor antagonists, indicating their utility in developing treatments for depression and addiction disorders (Grimwood et al., 2011).
Microwave-Assisted Synthesis
The use of microwave irradiation has been applied to synthesize new tetrahydrobenzo[b]thiophene derivatives and related compounds, demonstrating the efficiency of modern synthetic techniques in creating complex molecules with potential biological activity (Abdalha et al., 2011).
Antimicrobial Activity
Compounds within this chemical family have shown interesting antimicrobial activity against various bacterial and fungal strains, including M. tuberculosis. This suggests their potential as starting points for the development of new antimicrobial agents (Nural et al., 2018).
Functionalized Isoxazoles
Efforts to synthesize highly functionalized isoxazoles using related scaffolds have been documented. These endeavors highlight the compound's versatility in accessing diverse chemical spaces, useful for material science and pharmaceutical development (Ruano, Fajardo, & Martín, 2005).
Mechanism of Action
Future Directions
Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
methyl 5-phenyl-3-[(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S3/c1-28-21(25)19-15(13-17(30-19)14-7-3-2-4-8-14)22-20(24)16-9-5-11-23(16)31(26,27)18-10-6-12-29-18/h2-4,6-8,10,12-13,16H,5,9,11H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSKKLUOUGURKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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